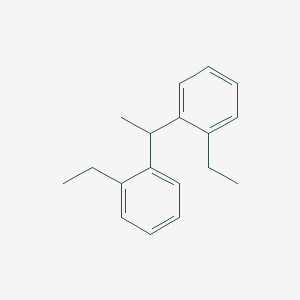![molecular formula C19H22N2O B14513935 [2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol CAS No. 62580-26-1](/img/structure/B14513935.png)
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a common structure in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including [2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or catalytic processes using transition metals. These methods are optimized for high yield and purity, ensuring the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cell signaling and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of [2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol is unique due to its specific structure, which combines an indole moiety with a phenylmethanol group. This unique combination allows it to exhibit distinct biological activities and makes it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
62580-26-1 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
[2-[[1-(1H-indol-3-yl)propan-2-ylamino]methyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-14(20-11-15-6-2-3-7-16(15)13-22)10-17-12-21-19-9-5-4-8-18(17)19/h2-9,12,14,20-22H,10-11,13H2,1H3 |
InChI-Schlüssel |
IKEUZNNCJNZOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
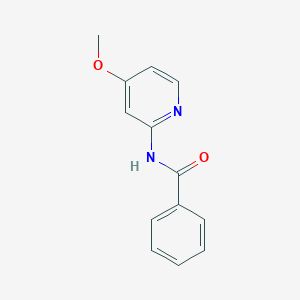
![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
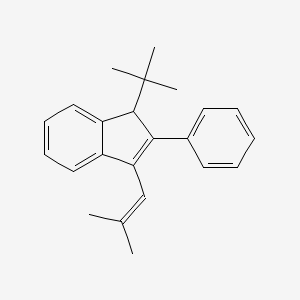
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)


![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
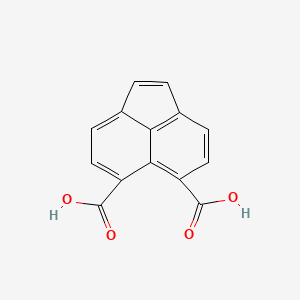
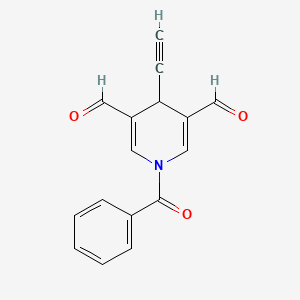
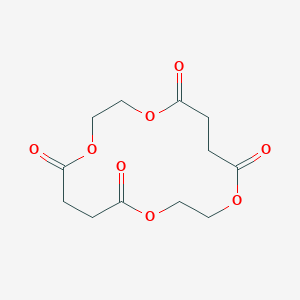
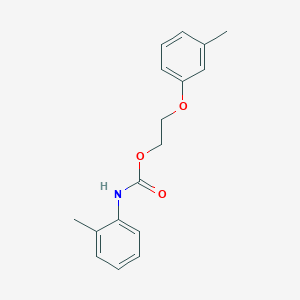
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
